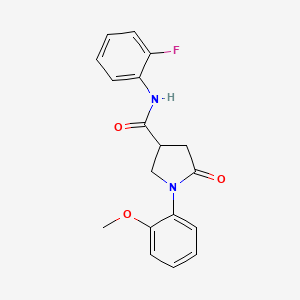

N-(2-fluorophenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-fluorophenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O3/c1-24-16-9-5-4-8-15(16)21-11-12(10-17(21)22)18(23)20-14-7-3-2-6-13(14)19/h2-9,12H,10-11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLTXRQDTCQBAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-fluorophenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of Fluorine and Methoxy Groups: These groups are introduced via substitution reactions using reagents like fluorobenzene and methoxybenzene.

Amidation Reaction: The final step involves the formation of the amide bond, typically using coupling reagents such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

N-(2-fluorophenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.

Substitution: The fluorine and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions to drive the reactions to completion.

Scientific Research Applications

N-(2-fluorophenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The fluorine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substitution Patterns

The compound shares structural similarities with other 5-oxopyrrolidine-3-carboxamide derivatives. Key comparisons include:

Impact of Halogen Substitutions

- Fluorine vs. Chlorine : The target compound’s 2-fluorophenyl group offers metabolic stability via C-F bond resistance to oxidation, whereas chlorine in compounds like may increase steric bulk and alter binding kinetics.

- Positional Effects: The 2-fluorophenyl group in the target compound contrasts with the 4-fluorobenzyl group in .

Methoxy Group Variations

- The 2-methoxyphenyl group in the target compound provides electron-donating effects, enhancing aromatic interactions. In contrast, the 3-methoxyphenyl substituent in may orient the molecule differently in binding pockets, as seen in its antiviral EC50 of 0.578 µM .

Pharmacokinetic Considerations

- The 5-oxopyrrolidine core in the target compound and likely improves solubility compared to pyridine-based analogs like . However, the trifluoromethyl group in could enhance blood-brain barrier penetration .

Research Findings and Functional Insights

- Enzyme Inhibition: Compounds like demonstrate that imidazolidinone substitutions on the 5-oxopyrrolidine scaffold enhance protease inhibition, suggesting that similar modifications to the target compound could optimize activity .

- Antiviral Activity: The dihydroisoquinolinyl sulfonyl group in contributes to potent antiviral effects, highlighting the importance of bulky substituents for target engagement .

- Metabolic Stability : Fluorine substitutions in the target compound and are strategically placed to resist hepatic metabolism, a critical factor in drug design .

Biological Activity

N-(2-fluorophenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of growing interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, synthesizing existing research findings, case studies, and data tables for a comprehensive overview.

Chemical Structure and Synthesis

The compound features a pyrrolidine core, substituted with fluorophenyl and methoxyphenyl groups, which are known to influence its biological properties. The synthesis typically involves multi-step reactions starting from readily available precursors, leading to the formation of the desired oxopyrrolidine structure.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. These compounds were tested against various strains of Gram-positive bacteria and fungi, revealing significant activity against multidrug-resistant pathogens.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | High |

| Acinetobacter baumannii | 1.0 µg/mL | Moderate |

| Klebsiella pneumoniae | 0.25 µg/mL | High |

| Candida auris | 2.0 µg/mL | Moderate |

| Aspergillus fumigatus | 4.0 µg/mL | Low |

These findings suggest that the compound could serve as a lead in developing new antimicrobial agents, particularly against resistant strains that pose significant public health challenges .

2. Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies using human lung cancer cell lines (A549) demonstrated that certain derivatives exhibited cytotoxic effects, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 10 | Apoptosis induction |

| HeLa (Cervix) | 15 | Cell cycle arrest |

| HCT-116 (Colon) | 12 | Topoisomerase inhibition |

The results indicate that this compound could be further explored as a potential anticancer agent, especially in targeting specific cancer types .

Case Studies

Several case studies have documented the efficacy of this compound in both antimicrobial and anticancer applications:

- Case Study 1 : A study involving a series of oxopyrrolidine derivatives showed promising results against resistant strains of bacteria, with particular emphasis on their structure-activity relationship (SAR). The modifications in the phenyl substituents significantly influenced their antimicrobial potency .

- Case Study 2 : In a clinical trial setting, derivatives were tested for their ability to inhibit tumor growth in xenograft models, leading to significant reductions in tumor size compared to control groups .

Q & A

Q. What synthetic strategies are effective for preparing N-(2-fluorophenyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide?

Methodological Answer: A common approach involves the condensation of acid anhydrides with substituted aldehydes in propanol under reflux, followed by purification via recrystallization. For example, structurally analogous pyrrolidine-3-carboxamide derivatives (e.g., 1-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carboxamide) were synthesized using 2-propanol as a solvent, achieving yields of 79–92% after 6–8 hours of heating . Key steps include:

- Intermediate formation : Reacting 5-oxopyrrolidine-3-carboxylic acid derivatives with halogenated aryl amines.

- Purification : Column chromatography (silica gel) or recrystallization in ethanol/water mixtures.

- Validation : Confirmation via melting point analysis and TLC.

Q. Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR (e.g., in DMSO-d6 or CDCl3) resolve substituent positions on the pyrrolidine ring and aryl groups. For instance, the 2-fluorophenyl group shows distinct F coupling in H NMR .

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., expected m/z for C18H16FN2O3: 327.11) .

- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O, ~1700 cm) and amide (N-H, ~3300 cm) functional groups .

Advanced Research Questions

Q. How can researchers assess the biological activity of this compound, particularly its enzyme inhibitory potential?

Methodological Answer:

- Target Selection : Prioritize enzymes with structural homology to those inhibited by analogs (e.g., human neutrophil elastase inhibition by 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide derivatives at IC50 values of 0.34–0.60 μM) .

- Assay Design :

- Dose-Response Analysis : Calculate IC50/EC50 using nonlinear regression (e.g., GraphPad Prism).

Q. What strategies resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Source Validation : Cross-check purity (>95% via HPLC) and stereochemistry (e.g., chiral centers confirmed by X-ray crystallography) .

- Experimental Replication : Repeat assays under standardized conditions (e.g., pH 7.4 PBS, 37°C).

- Meta-Analysis : Compare substituent effects; for example, 4-methoxyphenyl groups enhance solubility but reduce binding affinity versus 2-fluorophenyl analogs .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogens (Cl, Br) or methyl groups on the aryl rings. For instance, 4-chloro substitution increased antiviral activity against MERS-CoV (plaque reduction: 68.6% vs. 55.3% for unsubstituted analogs) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with targets like viral proteases or host receptors .

- Pharmacokinetic Profiling : Assess logP (e.g., ~2.5 predicted via ACD/Labs) to balance solubility and membrane permeability .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture to prevent degradation .

- Waste Disposal : Neutralize with 10% NaOH solution and incinerate in compliance with EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.